2-Amino-5-methylbenzonitrile
Overview
Description
Synthesis Analysis
2-Amino-5-methylbenzonitrile can be synthesized through several methods. One approach involves the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, providing a pathway to prepare 2-aminobenzonitriles from 2-arylindoles in good to excellent yields. This method features an inexpensive iron(III) catalyst and is scalable to gram quantities, highlighting its practicality for laboratory and industrial applications (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-amino-5-methylbenzonitrile and its analogs has been examined through X-ray diffraction, NMR, and theoretical calculations. These analyses provide insights into the conformations and molecular packing of these compounds, significantly influenced by the position of the amino and nitrile groups. The molecular structures exhibit various conformations, which affect their reactivity and physical properties (Maciejewska et al., 2008).
Scientific Research Applications
Corrosion Inhibition
2-Amino-5-methylbenzonitrile derivatives have been explored for their potential as corrosion inhibitors. Studies show that certain derivatives, such as 2-aminobenzene-1,3-dicarbonitriles, effectively inhibit corrosion in metals. For example, in a study by Verma et al. (2015), these derivatives demonstrated significant inhibition efficiency for mild steel in acidic environments, following the Langmuir adsorption isotherm and revealing mixed-type inhibition behavior (Verma, Quraishi, & Singh, 2015). Similarly, another study by the same authors found that these compounds effectively inhibited aluminum corrosion in alkaline conditions, as evidenced by electrochemical and surface examinations (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).
Pharmaceutical Research
In the field of pharmaceutical research, 2-Amino-5-methylbenzonitrile and its derivatives have been used as precursors in synthesizing biologically active compounds. Govindharaju et al. (2019) utilized 2-aminobenzonitrile in synthesizing a Cr(III) complex with potential antimicrobial and antioxidant activities (Govindharaju et al., 2019). Moreover, Rao et al. (2014) synthesized novel tetrazole derivatives from p-aminobenzonitrile, showing potential for creating biologically potent compounds (Rao, Rao, & Prasanna, 2014).
Organic Synthesis and Chemical Transformations
2-Amino-5-methylbenzonitrile is also used in various organic synthesis processes. Feng and Wu (2016) reported a practical protocol for preparing aminoisoquinolines from 2-methylbenzonitriles, showcasing the versatility of 2-amino-5-methylbenzonitrile derivatives in organic synthesis (Feng & Wu, 2016). In addition, Chen et al. (2018) presented a method for preparing 2-aminobenzonitriles from 2-arylindoles, demonstrating their utility in synthesizing benzoxazinones (Chen, Wu, Mo, Wei, Liang, & Mo, 2018).
Quantum Chemical Calculations and Molecular Dynamics
In theoretical chemistry, studies involving 2-amino-5-methylbenzonitrile derivatives focus on understanding molecular behaviors and interactions. Saha and Banerjee (2015) investigated the adsorption behavior and inhibition mechanism of 2-aminobenzonitrile derivatives on steel surfaces, providing insights into their protective qualities at the molecular level (Saha & Banerjee, 2015).
Environmental Chemistry
In environmental chemistry, 2-Amino-5-methylbenzonitrile derivatives have been used in studies related to carbon dioxide fixation. Kimura et al. (2012) demonstrated the efficiency of using 2-aminobenzonitriles in chemically fixing CO2 to form quinazoline-2,4(1H,3H)-diones (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMBXPYRDASTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287588 | |
Record name | 2-amino-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzonitrile | |
CAS RN |
5925-93-9 | |
Record name | 5925-93-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70287588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.